3-Cyclobutyl-4-fluoro-1H-pyrazol-5-amine
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Overview
Description
3-Cyclobutyl-4-fluoro-1H-pyrazol-5-amine is a heterocyclic organic compound with the molecular formula C7H11FN3. This compound is characterized by a cyclobutyl group attached to the pyrazole ring, which also contains a fluorine atom and an amine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-4-fluoro-1H-pyrazol-5-amine typically involves the reaction of cyclobutylamine with 4-fluoropyrazole under specific conditions. One common method involves the use of diethyl malonate and 3-cyclobutyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine in a high-temperature reaction . Another approach includes the reaction of aminopyrazole with Meldrum’s acid in the presence of POCl3 and benzyltriethylammonium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-4-fluoro-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
3-Cyclobutyl-4-fluoro-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-4-fluoro-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Cyclobutyl-1,2,4-oxadiazol-5-amine: A heterocyclic compound with similar structural features.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another pyrazole derivative with a fluorine atom.
Uniqueness
3-Cyclobutyl-4-fluoro-1H-pyrazol-5-amine is unique due to the presence of both a cyclobutyl group and a fluorine atom on the pyrazole ring. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and development.
Properties
Molecular Formula |
C7H10FN3 |
---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
5-cyclobutyl-4-fluoro-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H10FN3/c8-5-6(4-2-1-3-4)10-11-7(5)9/h4H,1-3H2,(H3,9,10,11) |
InChI Key |
ZYHGZHPQFNHGIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=C(C(=NN2)N)F |
Origin of Product |
United States |
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